Benserazide, (R)-
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Overview
Description
Benserazide, ®- is a peripherally acting aromatic L-amino acid decarboxylase inhibitor. It is primarily used in combination with levodopa for the treatment of Parkinson’s disease and restless leg syndrome. Benserazide is unable to cross the blood-brain barrier, which allows it to inhibit the decarboxylation of levodopa to dopamine outside the brain, thereby increasing the availability of levodopa to the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benserazide can be synthesized through the condensation of 2,3,4-trihydroxybenzaldehyde with serine hydrazide. The reaction typically involves the use of a suitable solvent such as ethanol or methanol and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of benserazide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as chromatography. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benserazide undergoes various chemical reactions, including:
Oxidation: Benserazide can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert benserazide to its corresponding amines.
Substitution: Benserazide can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benserazide derivatives depending on the nucleophile used.
Scientific Research Applications
Benserazide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying decarboxylase inhibitors.
Biology: Studied for its effects on enzyme inhibition and metabolic pathways.
Medicine: Primarily used in combination with levodopa for treating Parkinson’s disease and restless leg syndrome. .
Industry: Used in the pharmaceutical industry for the production of combination drugs with levodopa.
Mechanism of Action
Benserazide inhibits the enzyme aromatic L-amino acid decarboxylase, preventing the conversion of levodopa to dopamine outside the brain. This increases the availability of levodopa to the central nervous system, where it can be converted to dopamine, thereby alleviating the symptoms of Parkinson’s disease. The inhibition is specific to peripheral tissues as benserazide cannot cross the blood-brain barrier .
Comparison with Similar Compounds
Similar Compounds
Carbidopa: Another decarboxylase inhibitor used in combination with levodopa for treating Parkinson’s disease.
Methyldopa: Used as an antihypertensive agent and also inhibits aromatic L-amino acid decarboxylase.
Uniqueness
Benserazide is unique in its inability to cross the blood-brain barrier, which makes it particularly effective in increasing the peripheral availability of levodopa without affecting central dopamine levels. This reduces the peripheral side effects associated with levodopa therapy .
Properties
CAS No. |
212579-80-1 |
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Molecular Formula |
C10H15N3O5 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide |
InChI |
InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)/t6-/m1/s1 |
InChI Key |
BNQDCRGUHNALGH-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1CNNC(=O)[C@@H](CO)N)O)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O |
Origin of Product |
United States |
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